molecular formula C18H23NO3S B2496079 2-({[(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)carbamoyl]methyl}sulfanyl)benzoic acid CAS No. 1005106-53-5

2-({[(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)carbamoyl]methyl}sulfanyl)benzoic acid

Cat. No.: B2496079
CAS No.: 1005106-53-5
M. Wt: 333.45
InChI Key: LWJVYSKMDBSLQZ-UHFFFAOYSA-N
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Description

2-({[(1-{Bicyclo[221]heptan-2-yl}ethyl)carbamoyl]methyl}sulfanyl)benzoic acid is a complex organic compound with a unique structure that includes a bicyclic heptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)carbamoyl]methyl}sulfanyl)benzoic acid typically involves multiple steps. One common approach is to start with the bicyclo[2.2.1]heptane derivative, which undergoes a series of reactions to introduce the carbamoyl and sulfanyl groups. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-({[(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)carbamoyl]methyl}sulfanyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-({[(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)carbamoyl]methyl}sulfanyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be used in studies involving enzyme interactions or as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({[(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)carbamoyl]methyl}sulfanyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Norbornane: A simpler bicyclic compound with a similar core structure.

    Norbornene: Contains a double bond within the bicyclic structure.

    Norbornadiene: Contains two double bonds within the bicyclic structure.

Uniqueness

2-({[(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)carbamoyl]methyl}sulfanyl)benzoic acid is unique due to the presence of the carbamoyl and sulfanyl groups, which confer specific chemical properties and reactivity. This makes it distinct from other bicyclic compounds and useful for specialized applications.

Properties

IUPAC Name

2-[2-[1-(2-bicyclo[2.2.1]heptanyl)ethylamino]-2-oxoethyl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-11(15-9-12-6-7-13(15)8-12)19-17(20)10-23-16-5-3-2-4-14(16)18(21)22/h2-5,11-13,15H,6-10H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJVYSKMDBSLQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)CSC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836409
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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